(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the chalcone family Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and alternative green solvents can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. The compound can also inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- (2E)-1-(3-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of the methoxy and methyl groups enhances its lipophilicity and ability to interact with biological membranes, contributing to its potent biological effects.
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-6-8-14(9-7-13)10-11-17(18)15-4-3-5-16(12-15)19-2/h3-12H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORRVWNYQDPID-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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